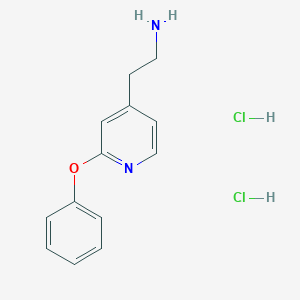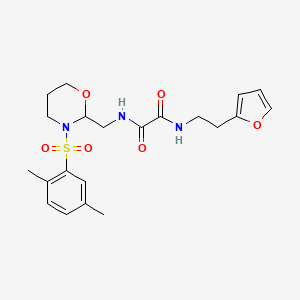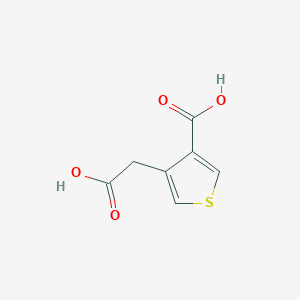![molecular formula C16H18N2O3S B2619295 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide CAS No. 888410-37-5](/img/structure/B2619295.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide” is a compound that has been synthesized and studied for its potential biological activities . It is an amorphous powder with a molecular formula of C24H24N2O5S and a molecular weight of 452 gmol^-1 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule is then reacted with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride as a base .Molecular Structure Analysis
The molecular structure of this compound has been determined using various spectroscopic techniques such as IR, 1H-NMR, and EI-MS . The IR spectrum shows peaks corresponding to N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied and reported . The reaction involves the formation of a sulfonamide linkage and the introduction of different alkyl/aralkyl groups .Physical And Chemical Properties Analysis
This compound is an amorphous powder with a melting point of 114-115 °C . Its molecular formula is C24H24N2O5S and it has a molecular weight of 452 gmol^-1 .作用機序
Target of Action
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide is a potential therapeutic agent for Alzheimer’s disease . Its primary targets are the cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the progression of Alzheimer’s disease, and their inhibition can help manage the symptoms of the disease .
Mode of Action
This compound interacts with its targets, the cholinesterase and lipoxygenase enzymes, by inhibiting their activity . This inhibition results in a decrease in the progression of Alzheimer’s disease .
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects the biochemical pathways associated with Alzheimer’s disease . The downstream effects of this inhibition include a reduction in the symptoms of Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are yet to be fully understood. It is known that similar compounds are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces . These properties impact the bioavailability of this compound, which in turn influences its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cholinesterase and lipoxygenase enzymes . This inhibition results in a decrease in the progression of Alzheimer’s disease .
実験室実験の利点と制限
One advantage of using N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to exhibit anticonvulsant activity, suggesting that it may have potential as a treatment for epilepsy. Further studies are needed to explore these potential applications. Additionally, the molecular mechanisms underlying the neuroprotective effects of this compound are not fully understood, and further research is needed to elucidate these mechanisms.
合成法
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and 2-bromo-1-(pentan-3-yl)-1,3-thiazole. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is purified through column chromatography, yielding this compound in high purity.
科学的研究の応用
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been shown to exhibit neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
生化学分析
Biochemical Properties
The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide has been shown to have antibacterial properties . It has been found to inhibit biofilm formation in Escherichia coli and Bacillus subtilis .
Cellular Effects
It is likely that it influences cell function by disrupting normal cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-3-4-15(19)18-16-17-12(10-22-16)11-5-6-13-14(9-11)21-8-7-20-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDXHGHAOKTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2619213.png)
![8-[(2-Methoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2619214.png)

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2619219.png)
![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)



![1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2619227.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2619229.png)
![2-[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2619230.png)
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)
